Methyl 5-bromo-4-methyloxazole-2-carboxylate Methyl 5-bromo-4-methyloxazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18000917
InChI: InChI=1S/C6H6BrNO3/c1-3-4(7)11-5(8-3)6(9)10-2/h1-2H3
SMILES:
Molecular Formula: C6H6BrNO3
Molecular Weight: 220.02 g/mol

Methyl 5-bromo-4-methyloxazole-2-carboxylate

CAS No.:

Cat. No.: VC18000917

Molecular Formula: C6H6BrNO3

Molecular Weight: 220.02 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-4-methyloxazole-2-carboxylate -

Specification

Molecular Formula C6H6BrNO3
Molecular Weight 220.02 g/mol
IUPAC Name methyl 5-bromo-4-methyl-1,3-oxazole-2-carboxylate
Standard InChI InChI=1S/C6H6BrNO3/c1-3-4(7)11-5(8-3)6(9)10-2/h1-2H3
Standard InChI Key MWEVCXMTLQUXGV-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC(=N1)C(=O)OC)Br

Introduction

Methyl 5-bromo-4-methyloxazole-2-carboxylate is a heterocyclic organic compound belonging to the oxazole family. It features a five-membered ring containing nitrogen and oxygen, with a bromine atom at the 5-position and a carboxylate group at the 2-position. The presence of the methyl group at the 4-position contributes to its unique chemical properties, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of methyl 5-bromo-4-methyloxazole-2-carboxylate can be achieved through various methods, often involving the use of catalysts and specific solvents to enhance yield and purity. Industrial production typically employs optimized synthetic routes to improve efficiency.

  • Regiocontrolled Synthesis: This method involves controlling the position of substituents on the oxazole ring, often using temporary silylation at the C-2 atom to achieve the desired regioselectivity .

  • Electrophilic Bromination: This method can be used to introduce the bromine atom at the desired position on the oxazole ring .

Biological Activity and Applications

Methyl 5-bromo-4-methyloxazole-2-carboxylate exhibits significant biological activity, with potential applications in medicinal chemistry. Compounds related to this structure have shown promise as inhibitors of critical biological pathways, such as tubulin polymerization, which is vital in cancer therapy.

ApplicationDescription
Cancer TherapyPotential as anticancer agents due to their ability to disrupt cell division in cancer cells
Medicinal ChemistryUsed as building blocks for synthesizing more complex compounds with therapeutic effects
Biological InteractionsMay interact with specific enzymes or receptors, modulating their activities and leading to therapeutic effects

Comparison with Similar Compounds

Methyl 5-bromo-4-methyloxazole-2-carboxylate shares structural similarities with other oxazole derivatives but is unique due to its specific combination of bromine and carboxyl functionalities.

Compound NameStructural FeaturesUnique Aspects
Methyl 5-methyl-1,3-oxazole-2-carboxylateMethyl group at C-5Different substitution pattern affecting activity
OxaprozinContains an oxazole ringNon-steroidal anti-inflammatory drug
MubritinibTyrosine kinase inhibitor with an oxazole moietyUsed in targeted cancer therapies
Methyl 2-bromo-4-oxazolecarboxylateBromine at C-2Different biological activities due to substitution

Research Findings and Future Directions

Research into methyl 5-bromo-4-methyloxazole-2-carboxylate highlights its potential as an effective modulator of protein interactions, particularly in disrupting cell division in cancer cells. Further studies are needed to elucidate additional therapeutic applications and mechanisms of action.

Given the limitations in available literature from diverse sources, further investigation into the specific properties and applications of methyl 5-bromo-4-methyloxazole-2-carboxylate would be beneficial to fully explore its potential in medicinal chemistry and organic synthesis.

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